molecular formula C11H10F3N3OS B2876726 1-methyl-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 1219904-17-2

1-methyl-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2876726
CAS RN: 1219904-17-2
M. Wt: 289.28
InChI Key: AMYYFXYWHWCMDE-UHFFFAOYSA-N
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Description

1-methyl-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been the focus of scientific research in recent years. This pyrazole derivative has shown potential in various applications, including medicinal chemistry, drug discovery, and agricultural chemistry.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

Pyrazole derivatives, including those with thiophene moieties, are often synthesized via reactions involving key intermediates like semicarbazide and various carboxylates. For instance, compounds with structural similarities have been synthesized to study their crystalline structure and molecular interactions, using techniques like single crystal X-ray diffraction and Hirshfeld surface analysis (Prabhuswamy et al., 2016).

Crystal Structure

Detailed crystallographic studies provide insights into the stabilization mechanisms of such compounds, highlighting the roles of hydrogen bond interactions. This structural information is vital for understanding the molecular properties that could influence the compound's reactivity and interaction with biological targets (Kumara et al., 2018).

Potential Therapeutic Applications

Antitumor Activity

Certain pyrazole-thiophene derivatives have shown promising antitumor activities against various cancer cell lines. This suggests that compounds with similar structures could potentially be explored for their efficacy in cancer treatment (Gomha et al., 2016).

Antidepressant Properties

Molecular docking studies on thiophene-based pyrazolines have proposed significant binding affinity towards monoamine oxidase enzymes, hinting at potential antidepressant effects. This underscores the importance of exploring such compounds for neurological applications (Mathew et al., 2016).

properties

IUPAC Name

2-methyl-5-thiophen-2-yl-N-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS/c1-17-8(10(18)15-6-11(12,13)14)5-7(16-17)9-3-2-4-19-9/h2-5H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYYFXYWHWCMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

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